Cas no 2034433-73-1 (Methanone, (3-fluorophenyl)[3-(2-pyrimidinyloxy)-1-pyrrolidinyl]-)
Methanone, (3-fluorophenyl)[3-(2-pyrimidinyloxy)-1-pyrrolidinyl]- Chemical and Physical Properties
Names and Identifiers
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- Methanone, (3-fluorophenyl)[3-(2-pyrimidinyloxy)-1-pyrrolidinyl]-
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- Inchi: 1S/C15H14FN3O2/c16-12-4-1-3-11(9-12)14(20)19-8-5-13(10-19)21-15-17-6-2-7-18-15/h1-4,6-7,9,13H,5,8,10H2
- InChI Key: MGMMWNDIAYFMGI-UHFFFAOYSA-N
- SMILES: C(C1=CC=CC(F)=C1)(N1CCC(OC2=NC=CC=N2)C1)=O
Methanone, (3-fluorophenyl)[3-(2-pyrimidinyloxy)-1-pyrrolidinyl]- Pricemore >>
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| Life Chemicals | F6478-0114-2μmol |
2-{[1-(3-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine |
2034433-73-1 | 90%+ | 2μl |
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2-{[1-(3-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine |
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| Life Chemicals | F6478-0114-10μmol |
2-{[1-(3-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine |
2034433-73-1 | 90%+ | 10μl |
$103.5 | 2023-04-23 | |
| Life Chemicals | F6478-0114-20μmol |
2-{[1-(3-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine |
2034433-73-1 | 90%+ | 20μl |
$118.5 | 2023-04-23 | |
| Life Chemicals | F6478-0114-1mg |
2-{[1-(3-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine |
2034433-73-1 | 90%+ | 1mg |
$81.0 | 2023-04-23 | |
| Life Chemicals | F6478-0114-2mg |
2-{[1-(3-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine |
2034433-73-1 | 90%+ | 2mg |
$88.5 | 2023-04-23 | |
| Life Chemicals | F6478-0114-3mg |
2-{[1-(3-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine |
2034433-73-1 | 90%+ | 3mg |
$94.5 | 2023-04-23 | |
| Life Chemicals | F6478-0114-4mg |
2-{[1-(3-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine |
2034433-73-1 | 90%+ | 4mg |
$99.0 | 2023-04-23 | |
| Life Chemicals | F6478-0114-5mg |
2-{[1-(3-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine |
2034433-73-1 | 90%+ | 5mg |
$103.5 | 2023-04-23 | |
| Life Chemicals | F6478-0114-10mg |
2-{[1-(3-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine |
2034433-73-1 | 90%+ | 10mg |
$118.5 | 2023-04-23 |
Methanone, (3-fluorophenyl)[3-(2-pyrimidinyloxy)-1-pyrrolidinyl]- Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on Methanone, (3-fluorophenyl)[3-(2-pyrimidinyloxy)-1-pyrrolidinyl]-
Introduction to Methanone, (3-fluorophenyl)[3-(2-pyrimidinyloxy)-1-pyrrolidinyl]- (CAS No. 2034433-73-1)
Methanone, (3-fluorophenyl)[3-(2-pyrimidinyloxy)-1-pyrrolidinyl]-, identified by its CAS number 2034433-73-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of this compound is characterized by a combination of aromatic and heterocyclic rings, which contribute to its unique chemical properties. The presence of a 3-fluorophenyl group and a 2-pyrimidinyloxy moiety in its backbone suggests that it may interact with biological targets in a manner that could be beneficial for drug design. Specifically, the fluorine atom in the phenyl ring can enhance metabolic stability, while the pyrimidine ring is known for its role in various biological processes, including DNA replication and signal transduction.
In recent years, there has been a growing interest in developing small-molecule inhibitors targeting enzymes and receptors involved in cancer progression. Methanone, (3-fluorophenyl)[3-(2-pyrimidinyloxy)-1-pyrrolidinyl]-, has been investigated for its potential as an inhibitor of kinases, which are enzymes that play a crucial role in cell signaling pathways. Kinase inhibitors have emerged as a major class of therapeutic agents due to their ability to modulate cellular processes involved in cancer and other diseases.
One of the most compelling aspects of this compound is its structural similarity to known kinase inhibitors. The pyrrolidine ring in its structure is reminiscent of the ATP-binding site of kinases, suggesting that it could bind to these enzymes and block their activity. Furthermore, the 2-pyrimidinyloxy group may serve as a key interaction point with the hinge region of kinases, which is critical for inhibitory activity. This structural feature has led researchers to explore its potential as a lead compound for further optimization.
The synthesis of Methanone, (3-fluorophenyl)[3-(2-pyrimidinyloxy)-1-pyrrolidinyl]-, involves multiple steps that require precise control over reaction conditions. The introduction of the 3-fluorophenyl group typically requires fluorination techniques such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The subsequent coupling of the pyrimidine ring to the pyrrolidine backbone necessitates careful selection of reagents and catalysts to ensure high yield and purity.
Recent advances in synthetic chemistry have enabled the development of more efficient and scalable methods for producing complex molecules like this one. For instance, transition-metal-catalyzed reactions have become increasingly popular for constructing heterocyclic frameworks. These methods often provide better regioselectivity and fewer byproducts compared to traditional synthetic approaches. As a result, researchers can now access derivatives of Methanone, (3-fluorophenyl)[3-(2-pyrimidinyloxy)-1-pyrrolidinyl]-, more easily than ever before.
In addition to its potential as a kinase inhibitor, Methanone, (3-fluorophenyl)[3-(2-pyrimidinyloxy)-1-pyrrolidinyl]-, has also been explored for its antimicrobial properties. The combination of aromatic and heterocyclic rings in its structure may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. Preliminary studies have shown promising results in vitro, suggesting that it could be developed into an antibiotic or antifungal agent.
The development of new antimicrobial agents is crucial due to the increasing prevalence of drug-resistant bacteria. Traditional antibiotics are becoming less effective as bacteria evolve mechanisms to evade their action. Novel compounds like Methanone, (3-fluorophenyl)[3-(2-pyrimidinyloxy)-1-pyrrolidinyl]-, offer hope for overcoming this challenge by targeting different aspects of bacterial physiology.
Evaluation of the pharmacokinetic properties of this compound is also essential for determining its potential as a therapeutic agent. Factors such as solubility, bioavailability, and metabolic stability need to be carefully assessed before moving into clinical trials. Computational modeling techniques have been increasingly used to predict these properties based on molecular structure, which can save time and resources in the drug discovery process.
The role of computational chemistry in drug design cannot be overstated. By leveraging computational methods such as molecular dynamics simulations and quantum mechanics calculations, researchers can gain insights into how Methanone, (3-fluorophenyl)[3-(2-pyrimidinyloxy)-1-pyrrolidinyl]- interacts with biological targets at the atomic level. This information can guide the optimization process by identifying key interactions and potential modifications that could enhance activity.
In conclusion, Methanone, (3-fluorophenyl)[3-(2-pyrimidinyloxy)-1-pyrrolidinyl]- (CAS No. 2034433-73-1) is a promising compound with significant potential in pharmaceutical research. Its unique molecular structure suggests applications as a kinase inhibitor and antimicrobial agent. Advances in synthetic chemistry and computational methods are facilitating the development of derivatives with improved properties. Further studies are warranted to fully explore its therapeutic potential and optimize its pharmacokinetic profile.
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